Cas no 370841-98-8 (2-{4-methoxy-6-methyl-2H,5H,6H,7H,8H-1,3dioxolo4,5-gisoquinolin-5-yl}-1-(4-methylphenyl)ethan-1-one)

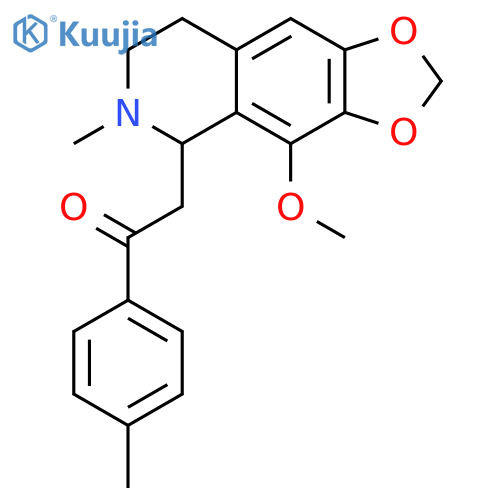

370841-98-8 structure

商品名:2-{4-methoxy-6-methyl-2H,5H,6H,7H,8H-1,3dioxolo4,5-gisoquinolin-5-yl}-1-(4-methylphenyl)ethan-1-one

CAS番号:370841-98-8

MF:C21H23NO4

メガワット:353.41162610054

CID:5416492

2-{4-methoxy-6-methyl-2H,5H,6H,7H,8H-1,3dioxolo4,5-gisoquinolin-5-yl}-1-(4-methylphenyl)ethan-1-one 化学的及び物理的性質

名前と識別子

-

- 2-(4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-1-(4-methylphenyl)ethanone

- Ethanone, 1-(4-methylphenyl)-2-(5,6,7,8-tetrahydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-yl)-

- 2-{4-methoxy-6-methyl-2H,5H,6H,7H,8H-1,3dioxolo4,5-gisoquinolin-5-yl}-1-(4-methylphenyl)ethan-1-one

-

- インチ: 1S/C21H23NO4/c1-13-4-6-14(7-5-13)17(23)11-16-19-15(8-9-22(16)2)10-18-20(21(19)24-3)26-12-25-18/h4-7,10,16H,8-9,11-12H2,1-3H3

- InChIKey: JAQQMTRBQLKIHD-UHFFFAOYSA-N

- ほほえんだ: C(=O)(C1=CC=C(C)C=C1)CC1C2C(=CC3OCOC=3C=2OC)CCN1C

2-{4-methoxy-6-methyl-2H,5H,6H,7H,8H-1,3dioxolo4,5-gisoquinolin-5-yl}-1-(4-methylphenyl)ethan-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3292-0442-4mg |

2-{4-methoxy-6-methyl-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl}-1-(4-methylphenyl)ethan-1-one |

370841-98-8 | 90%+ | 4mg |

$66.0 | 2023-04-26 | |

| Life Chemicals | F3292-0442-5mg |

2-{4-methoxy-6-methyl-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl}-1-(4-methylphenyl)ethan-1-one |

370841-98-8 | 90%+ | 5mg |

$69.0 | 2023-04-26 | |

| Life Chemicals | F3292-0442-2mg |

2-{4-methoxy-6-methyl-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl}-1-(4-methylphenyl)ethan-1-one |

370841-98-8 | 90%+ | 2mg |

$59.0 | 2023-04-26 | |

| Life Chemicals | F3292-0442-15mg |

2-{4-methoxy-6-methyl-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl}-1-(4-methylphenyl)ethan-1-one |

370841-98-8 | 90%+ | 15mg |

$89.0 | 2023-04-26 | |

| Life Chemicals | F3292-0442-10mg |

2-{4-methoxy-6-methyl-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl}-1-(4-methylphenyl)ethan-1-one |

370841-98-8 | 90%+ | 10mg |

$79.0 | 2023-04-26 | |

| Life Chemicals | F3292-0442-25mg |

2-{4-methoxy-6-methyl-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl}-1-(4-methylphenyl)ethan-1-one |

370841-98-8 | 90%+ | 25mg |

$109.0 | 2023-04-26 | |

| Life Chemicals | F3292-0442-2μmol |

2-{4-methoxy-6-methyl-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl}-1-(4-methylphenyl)ethan-1-one |

370841-98-8 | 90%+ | 2μl |

$57.0 | 2023-04-26 | |

| Life Chemicals | F3292-0442-10μmol |

2-{4-methoxy-6-methyl-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl}-1-(4-methylphenyl)ethan-1-one |

370841-98-8 | 90%+ | 10μl |

$69.0 | 2023-04-26 | |

| Life Chemicals | F3292-0442-20mg |

2-{4-methoxy-6-methyl-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl}-1-(4-methylphenyl)ethan-1-one |

370841-98-8 | 90%+ | 20mg |

$99.0 | 2023-04-26 | |

| Life Chemicals | F3292-0442-30mg |

2-{4-methoxy-6-methyl-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl}-1-(4-methylphenyl)ethan-1-one |

370841-98-8 | 90%+ | 30mg |

$119.0 | 2023-04-26 |

2-{4-methoxy-6-methyl-2H,5H,6H,7H,8H-1,3dioxolo4,5-gisoquinolin-5-yl}-1-(4-methylphenyl)ethan-1-one 関連文献

-

Stephen Hanessian,Juan Pablo Maianti,Vu Linh Ly,Benoît Deschênes-Simard Chem. Sci., 2012,3, 249-256

-

Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59

-

Marie-Laure Hisette,Paula Haddad,Thomas Gisler,Carlos Manuel Marques,André Pierre Schröder Soft Matter, 2008,4, 828-832

-

Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328

-

Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917

370841-98-8 (2-{4-methoxy-6-methyl-2H,5H,6H,7H,8H-1,3dioxolo4,5-gisoquinolin-5-yl}-1-(4-methylphenyl)ethan-1-one) 関連製品

- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)

- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)

- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)

- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)

- 1019552-09-0(2-chloro-N-[(pyridin-4-yl)methyl]aniline)

- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)

- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)

- 2137930-29-9(Ethyl 5-(fluorosulfonyl)furan-2-carboxylate)

- 2228276-05-7(4-hydroxy-1-(1,2,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid)

- 151095-12-4(6-acetyl-1H,2H,3H-thieno2,3-b1,4thiazin-2-one)

推奨される供給者

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量